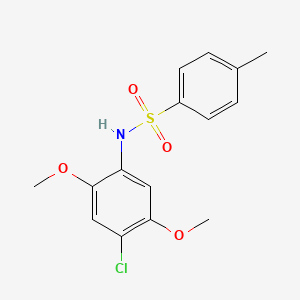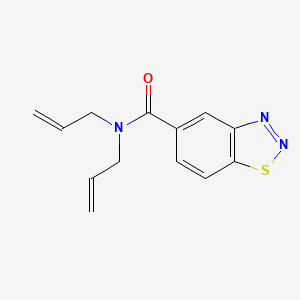![molecular formula C18H25N3OS B5557957 3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)
3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their heterocyclic structure, which often exhibits significant biological activity. Such compounds are synthesized through various chemical reactions, aiming to explore their potential applications in different scientific fields.
Synthesis Analysis
Synthesis of compounds similar to the one typically involves multi-component reactions, such as the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with divergent regioselectivity. This method is known for generating compounds with complex heterocyclic structures in a diastereoselective manner, as demonstrated by Demidov et al. (2021), who synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through such a process (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, has been analyzed through X-ray diffraction, revealing a C1 symmetry group and distorted envelope conformation for the heterocyclic rings (Jansone et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can lead to diverse products depending on the reactants and conditions. For instance, George et al. (1998) reported the synthesis of pyridine derivatives through the reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with 2-hydroxymethylpyrrolidine, highlighting the versatility of chemical reactions in producing a variety of structural derivatives (George et al., 1998).
Physical Properties Analysis
The physical properties of compounds within this chemical class are crucial for understanding their potential applications. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in their stability and reactivity. Studies such as those conducted by Low et al. (2007) on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles provide insight into these aspects through detailed structural analysis (Low et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the structure of the compound. For instance, Buryi et al. (2019) explored the synthesis and properties of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives, providing valuable information on their chemical behavior and potential biological activity (Buryi et al., 2019).
科学的研究の応用
Molecular and Crystal Structure Analysis
Research into similar pyridine derivatives emphasizes the significance of understanding their molecular and crystal structures for applications in material science and drug design. For instance, the study on the molecular and crystal structure of related pyridine derivatives by Jansone et al. (2007) demonstrates how X-ray diffraction analysis can reveal intricate details about molecular symmetry and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Jansone, D., Belyakov, S., Fleisher, M., Leite, L., & Lukevics, E., 2007).
Synthesis and Catalysis
The novel synthesis methods for pyridine derivatives highlight the compound's relevance in synthetic chemistry. Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, showcasing the versatility of pyridine derivatives in chemical synthesis and the potential for the development of novel catalytic processes (Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018).
Neurotropic Activity
The neurotropic activities of pyrano[3,4-c]pyridines, as explored by Paronikyan et al. (2016), suggest potential therapeutic applications of these compounds in neurology. Their study on new diamino derivatives of pyrano[3,4-c]pyridines revealed the compounds' ability to exhibit neurotropic properties, opening avenues for research into their use in treating neurological disorders (Paronikyan, E., Dashyan, S., Dzhagatspanyan, I. A., Paronikyan, R., Nazaryan, I. M., Akopyan, A. G., Minasyan, N. S., Ayvazyan, A., Tamazyan, R., & Babaev, E., 2016).
Structural and Optical Properties
The investigation into the structural and optical properties of pyridine derivatives by Zedan, El ‐ Taweel, and El ‐ Menyawy (2020) emphasizes the importance of these compounds in materials science. Their work on the characterization of pyrazolo pyridine derivatives provided insights into the compounds' thermal, structural, and optical characteristics, which could be leveraged in the development of new materials for electronics and photonics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
特性
IUPAC Name |
3,3-dimethyl-6-propylsulfanyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-9-23-17-14(11-19)13-10-18(2,3)22-12-15(13)16(20-17)21-7-5-6-8-21/h4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKSONUOPGJIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-6-(propylsulfanyl)-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)